

Environmental mobility and transport of Radon-220 gas

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Radon-220

Cat. No.: B1213171

[Get Quote](#)

An In-depth Technical Guide on the Environmental Mobility and Transport of **Radon-220** Gas

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Radon-220, commonly known as thoron, is a naturally occurring radioactive noble gas originating from the decay of Thorium-232. Unlike its more widely studied isotope Radon-222 (radon), **Radon-220** is characterized by an extremely short half-life of approximately 55.6 seconds.^[1] This fundamental property governs its environmental behavior, severely limiting its transport distance and making its mobility distinct from that of Radon-222. This guide provides a comprehensive technical overview of the core mechanisms driving **Radon-220** transport in the environment, the factors influencing its mobility, and the standard protocols for its measurement. Due to its limited migration, the primary health considerations relate to indoor environments where building materials are derived from thorium-rich soils.^[2]

Core Transport Mechanisms in Porous Media

The movement of **Radon-220** through porous media, such as soil, is primarily governed by two processes: diffusion and advection.^[3]

- Diffusion: This is the movement of **Radon-220** atoms from an area of higher concentration to an area of lower concentration, driven by the random thermal motion of the gas atoms.^[3]
Due to its rapid decay, diffusion is the dominant transport mechanism over very short

distances, typically on the scale of a few centimeters in most soils.^[4] In soils with low permeability, such as dense clays, diffusion is the principal means of transport.^[3]

- Advection (or Convection): This process involves the bulk movement of the soil gas itself, carrying **Radon-220** atoms along with it.^[5] Advection is driven by a pressure gradient between the soil and the atmosphere or within the soil column.^[3] It is the dominant transport mechanism in highly permeable materials like sand, gravel, or fractured rock.^[6]

The remarkably short half-life of **Radon-220** means it will likely decay before it can travel far, regardless of the transport mechanism. This contrasts sharply with Radon-222 (half-life of 3.8 days), which can migrate over much larger distances.^[7]

Key Factors Influencing Radon-220 Mobility

The environmental mobility of **Radon-220** is a complex interplay of geological, pedological, and meteorological factors.

Soil and Geological Properties

- Parent Material and Radionuclide Content: The primary source of **Radon-220** is the decay of Thorium-232. Therefore, the concentration of ^{232}Th in the underlying bedrock and soil dictates the production rate of **Radon-220**.^[8]
- Porosity and Permeability: Porosity determines the volume of open space available for gas to reside in, while permeability dictates how interconnected these spaces are. High permeability facilitates advective flow, whereas low permeability restricts movement primarily to diffusion.^[3]
- Soil Moisture: Water content in soil pores has a dual effect. It can act as a barrier, blocking the pores and impeding gas movement.^[9] However, a small amount of moisture can increase the emanation fraction—the proportion of radon atoms that escape from the solid mineral grain into the pore space upon formation.^[3] Changes in moisture can significantly influence exhalation rates.^[10]
- Karst Geology: In regions with limestone or dolomite, solution cavities and fissures can dramatically increase soil permeability at depth, providing preferential pathways for gas flow.^[3]

Meteorological Conditions

- Barometric Pressure: A decrease in atmospheric pressure creates a pressure gradient that can draw soil gas, including **Radon-220**, out of the ground, enhancing the exhalation rate.[3]
- Temperature: Temperature variations can induce pressure gradients in the soil and affect the partitioning of radon between soil water and soil gas.[9]
- Wind Speed: Wind can influence the exhalation rate at the soil-atmosphere interface by altering the pressure differential.[11]
- Precipitation: Rainfall can increase soil moisture, effectively "capping" the soil and reducing gas permeability and exhalation.[9]

Transport in Specific Environmental Media

Soil Gas

Soil is the primary medium for **Radon-220** transport. Due to its short half-life, **Radon-220** concentrations in soil gas decrease rapidly with distance from the source grains. Its diffusion length is typically only a few centimeters.[4] This means that significant concentrations are usually found only very close to the surface or near building materials that are direct sources.

Groundwater

Radon-220 can dissolve in groundwater.[12] However, its 55.6-second half-life is generally too short for it to be transported over significant distances within an aquifer before it decays.[12] Consequently, unlike Radon-222 which can accumulate to high concentrations in groundwater and be transported long distances, **Radon-220** is not considered a significant concern in water supplies.[13][14]

Building Materials

A primary pathway for human exposure to **Radon-220** is through its exhalation from building materials, particularly those derived from unfired, thorium-rich soils like terra rossa or mud.[2] [10] In dwellings constructed from these materials, indoor thoron concentrations can be significant, especially close to walls and floors, and may contribute substantially to the total radiation dose received by occupants.[1][2]

Quantitative Data Presentation

The following tables summarize typical quantitative data related to **Radon-220** mobility and concentration from various studies.

Table 1: **Radon-220** (Thoron) Exhalation Rates from Soil and Building Materials

Source Material	Exhalation Rate Range	Average Exhalation Rate	Units	Reference
Undisturbed Soil	1.6 - 1.7	-	$\text{Bq}\cdot\text{m}^{-2}\cdot\text{s}^{-1}$	[9]
Soil (Bethlehem)	6.9 - 207.2	52.2	$\text{mBq}\cdot\text{m}^{-2}\cdot\text{h}^{-1}$	[11][15]
Soil (Garhwal Himalaya)	3 - 98	36	$\text{Bq}\cdot\text{m}^{-2}\cdot\text{h}^{-1}$	[16][17]
Clay Soil (Moscow)	0.3 - 167.8	37.4	$\text{mBq}\cdot\text{m}^{-2}\cdot\text{s}^{-1}$	[6]
Sandy Soil (Moscow)	9.8 - 302.2	93.6	$\text{mBq}\cdot\text{m}^{-2}\cdot\text{s}^{-1}$	[6]

Table 2: **Radon-220** (Thoron) Concentrations in Environmental Media

Medium	Concentration Range	Average Concentration	Units	Reference
Indoor Air (near mud walls)	>350	-	$\text{Bq}\cdot\text{m}^{-3}$	[2]
Indoor Air (center of mud rooms)	>100	-	$\text{Bq}\cdot\text{m}^{-3}$	[2]
Soil Gas (25 cm depth)	15 - 579	-	$\text{Bq}\cdot\text{m}^{-3}$	[16]
Soil Gas (35 cm depth)	9 - 680	-	$\text{Bq}\cdot\text{m}^{-3}$	[16]

Experimental Protocols

Measurement of Radon-220 Exhalation Rate

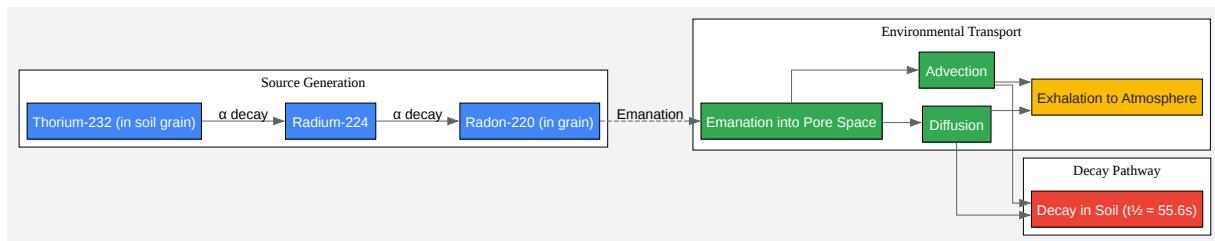
The most common method for determining the exhalation rate of **Radon-220** from a surface is the sealed can or accumulation chamber technique.

Methodology:

- Chamber Placement: An open-ended accumulation chamber of a known volume is placed on the soil surface or building material to be tested.
- Sealing: The chamber is sealed to the surface to ensure that the exhaled gas accumulates inside and does not leak out.
- Connection to Detector: The chamber is connected in a closed loop to a Radon/Thoron detection instrument (e.g., a RAD7). The instrument continuously draws air from the chamber, measures the **Radon-220** concentration, and returns the air to the chamber.
- Data Acquisition: The concentration of **Radon-220** inside the chamber is monitored over time. The concentration will initially increase as the gas is exhaled from the soil and accumulates.
- Equilibrium and Calculation: Due to its short half-life, the **Radon-220** concentration inside the chamber quickly reaches a steady-state equilibrium where its rate of exhalation into the chamber is balanced by its rate of radioactive decay. The exhalation rate (E) is then calculated from this equilibrium concentration (C_{eq}) using the formula: $E = C_{eq} * V * \lambda$

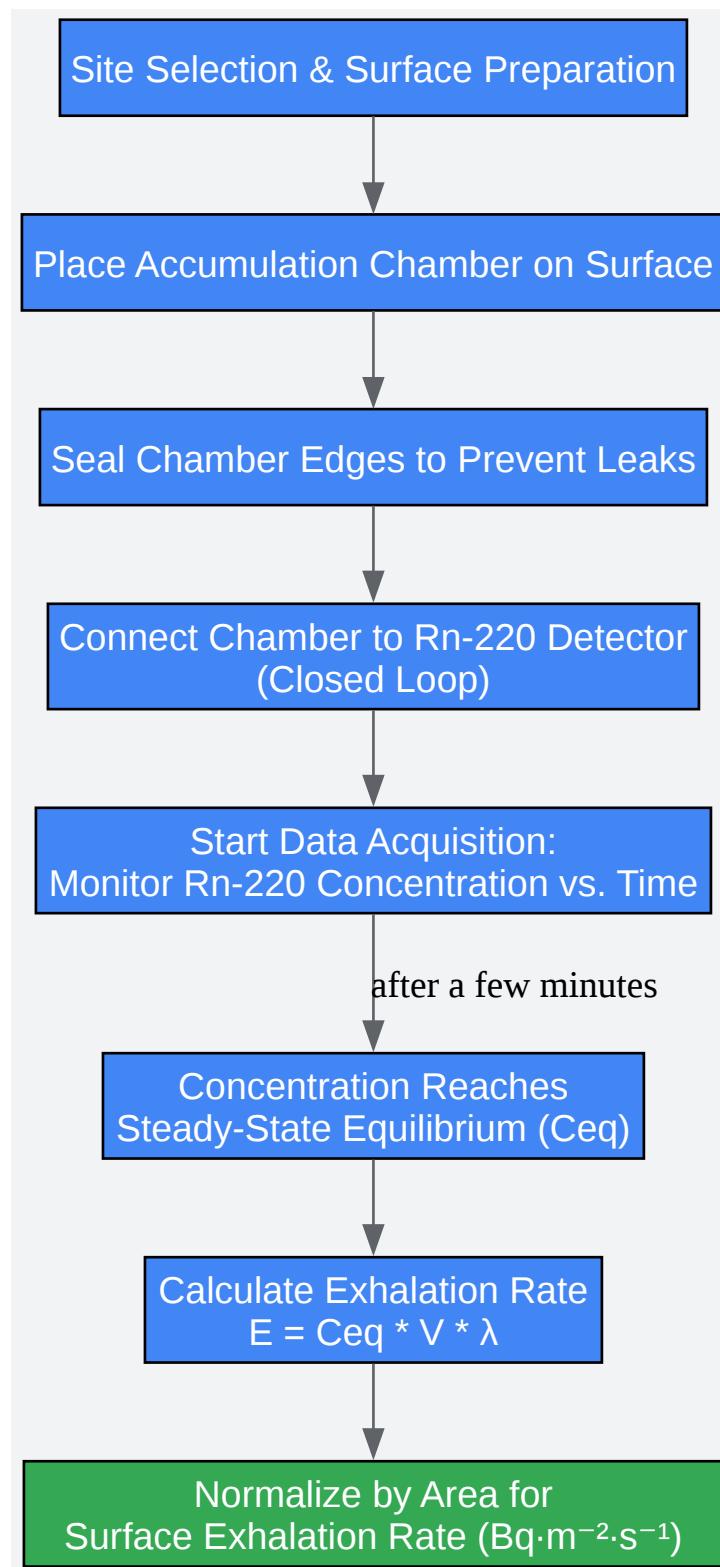
Where:

- E is the exhalation rate (Bq/s)
- C_{eq} is the equilibrium activity concentration (Bq/m³)
- V is the volume of the chamber (m³)
- λ is the decay constant of **Radon-220** (0.0125 s⁻¹)

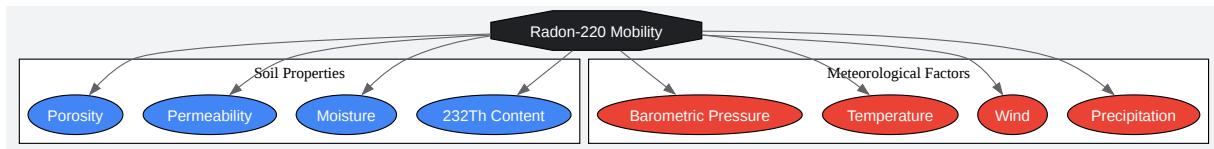

- Surface Exhalation Rate: The result is typically normalized by the surface area covered by the chamber to report a surface exhalation rate (e.g., in $\text{Bq}\cdot\text{m}^{-2}\cdot\text{s}^{-1}$).

Measurement of Radon-220 in Soil Gas

Methodology:


- Probe Installation: A hollow, perforated soil probe is driven to the desired depth in the ground.
- Sampling: The above-ground end of the probe is connected via tubing to a Radon/Thoron detector.
- Gas Extraction: A pump within the detector draws a sample of soil gas from the specified depth through the probe.
- Analysis: The instrument analyzes the gas sample. Alpha spectroscopy is used to differentiate between the alpha particles emitted by the decay products of Radon-222 and **Radon-220**, allowing for a specific measurement of the **Radon-220** concentration at that depth.
- Purging: The system must be purged with ambient air between measurements to prevent cross-contamination.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: Radon-220 generation, emanation, and primary transport pathways in soil.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring **Radon-220** surface exhalation rate.

[Click to download full resolution via product page](#)

Caption: Key factors influencing the environmental mobility of **Radon-220** gas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characteristics of Thoron (220Rn) and Its Progeny in the Indoor Environment [mdpi.com]
- 2. Frontiers | Radioactive Thoron 220Rn Exhalation From Unfired Mud Building Material Into Room Air of Earthen Dwellings [frontiersin.org]
- 3. Radon movement in soil is influenced by soil structure, radium content, moisture, temperature differences and barometric pressure change. [wpb-radon.com]
- 4. A Study of Natural Radioactivity Levels and Radon/Thoron Release Potential of Bedrock and Soil in Southeastern Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (220)Rn/(222)Rn isotope pair as a natural proxy for soil gas transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iaea.org [iaeа.org]
- 9. mdpi.com [mdpi.com]
- 10. Radioactive Thoron 220Rn Exhalation From Unfired Mud Building Material Into Room Air of Earthen Dwellings (Journal Article) | OSTI.GOV [osti.gov]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.org.za [scielo.org.za]
- 14. iaea.org [iaea.org]
- 15. Determination of radon exhalation rates in soil samples using sealed can technique and CR-39 detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of radon concentration in soil gas and radon exhalation rate from soil samples along and across the Main Central Thrust of Garhwal Himalaya, India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Environmental mobility and transport of Radon-220 gas]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1213171#environmental-mobility-and-transport-of-radon-220-gas\]](https://www.benchchem.com/product/b1213171#environmental-mobility-and-transport-of-radon-220-gas)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

